

# Application Notes: **AC-265347** Administration in Patient-Derived Xenograft (PDX) Models

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## Compound of Interest

Compound Name: AC-265347

Cat. No.: B605116

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## Introduction

**AC-265347** is a novel, orally available, small molecule that acts as a biased positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).<sup>[1][2][3][4]</sup> In preclinical studies, particularly in patient-derived xenograft (PDX) models of neuroblastoma, **AC-265347** has demonstrated significant anti-tumor activity.<sup>[1][2][3][4]</sup> These application notes provide a comprehensive overview of the administration of **AC-265347** in PDX models, including its mechanism of action, and detailed protocols for its use in in vivo studies.

## Mechanism of Action

**AC-265347** is a third-generation calcimimetic that allosterically modulates the CaSR, a G protein-coupled receptor (GPCR) involved in calcium homeostasis.<sup>[1][2]</sup> Unlike the first-generation calcimimetic cinacalcet, **AC-265347** exhibits biased signaling.<sup>[1][2][3]</sup> While both compounds activate the CaSR, **AC-265347** preferentially stimulates the RHO GTPases signaling pathway, leading to the induction of neuronal differentiation in neuroblastoma cells.<sup>[1][2][3]</sup> This biased agonism is crucial as it uncouples the anti-tumor effects from the systemic calcium modulation, thus avoiding the dose-limiting hypocalcemia observed with cinacalcet.<sup>[1][2][4]</sup> Microarray analysis of neuroblastoma PDX models treated with **AC-265347** showed no upregulation of genes involved in calcium signaling or ER stress, further supporting its distinct mechanism of action.<sup>[1][2][3]</sup>

## Application in PDX Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly important in preclinical cancer research.<sup>[5][6][7]</sup> These models are known to better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts.<sup>[8][9]</sup>

In the context of neuroblastoma, **AC-265347** has been evaluated in the HSJD-NB-001 and HSJD-NB-004 PDX models.<sup>[4]</sup> Administration of **AC-265347** at a dose of 10 mg/kg resulted in a significant delay in tumor growth in these models.<sup>[4]</sup> This anti-tumor effect is primarily attributed to the induction of tumor cell differentiation rather than apoptosis.<sup>[1][2]</sup>

## Quantitative Data Presentation

### Table 1: In Vivo Efficacy of AC-265347 in Neuroblastoma PDX Models

PDX Model	Treatment Group	Dosage (mg/kg)	Administration Route	Treatment Schedule	Outcome	Statistical Significance (p-value)	Reference
HSJD-NB-001	Vehicle	-	Oral Gavage	Daily	-	-	[4]
AC-265347	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0105 (vs. Vehicle)	[4]	
Cinacalcet	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0081 (vs. Vehicle)	[4]	
LA-N-1 (cell-derived)	Vehicle	-	Oral Gavage	Daily	-	-	[4]
AC-265347	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0186 (vs. Vehicle)	[4]	
Cinacalcet	10	Oral Gavage	Daily	Delayed Tumor Growth	p = 0.0003 (vs. Vehicle)	[4]	

Note: The provided references did not contain specific tumor volume measurements over time, which would be required for a more detailed quantitative comparison. The data presented here is based on the reported statistical significance of tumor growth delay.

## Experimental Protocols

## Protocol 1: Establishment of Neuroblastoma Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing subcutaneous neuroblastoma PDX models in immunodeficient mice.

### Materials:

- Fresh neuroblastoma tumor tissue from patient biopsy or resection
- Immunodeficient mice (e.g., NSG or athymic nude mice), 6-8 weeks old
- Sterile RPMI-1640 medium
- Matrigel® Basement Membrane Matrix
- Surgical instruments (scalpels, forceps)
- Anesthesia (e.g., isoflurane)
- Analgesics

### Procedure:

- Tumor Tissue Preparation:
  - Collect fresh tumor tissue in sterile RPMI-1640 medium on ice and process within 2-4 hours.
  - In a sterile biosafety cabinet, wash the tissue with cold RPMI-1640 to remove any blood clots or necrotic tissue.
  - Mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).
- Mouse Preparation and Tumor Implantation:
  - Anesthetize the mouse using a calibrated vaporizer with isoflurane.

- Shave and disinfect the implantation site (e.g., the flank).
- Make a small incision (approximately 5 mm) in the skin.
- Create a subcutaneous pocket using blunt dissection with forceps.
- Mix the tumor fragment with 50-100  $\mu$ L of Matrigel®.
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer post-operative analgesics as per institutional guidelines.
- Monitoring and Passaging:
  - Monitor the mice regularly for tumor growth and overall health.
  - Measure tumor volume twice weekly using calipers (Volume = (Length x Width<sup>2</sup>)/2).
  - When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse and harvest the tumor.
  - The harvested tumor can be used for subsequent passaging into new cohorts of mice, cryopreservation, or for drug efficacy studies.

## Protocol 2: Administration of AC-265347 in PDX Models

This protocol outlines the procedure for preparing and administering **AC-265347** to mice bearing neuroblastoma PDX tumors.

Materials:

- **AC-265347** compound
- Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
- Mice bearing established neuroblastoma PDX tumors (tumor volume ~100-200 mm<sup>3</sup>)

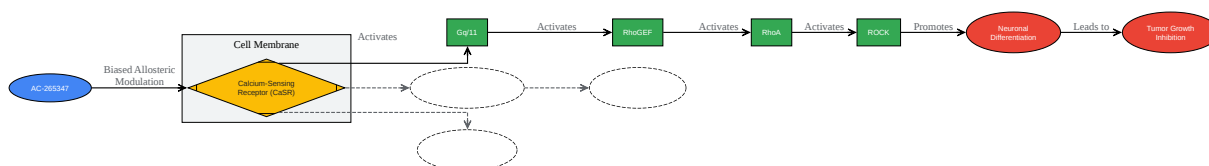
- Oral gavage needles
- Calipers for tumor measurement
- Scale for mouse body weight

#### Procedure:

- Drug Formulation:
  - Prepare the dosing solution of **AC-265347** in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
  - Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily or as per stability data.
- Animal Grouping and Randomization:
  - Once tumors reach the desired size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
  - Ensure that the average tumor volume is similar across all groups at the start of the study.
- Drug Administration:
  - Record the body weight of each mouse before dosing.
  - Administer **AC-265347** or vehicle to the respective groups via oral gavage.
  - The administration schedule should be followed consistently (e.g., daily for 21 days).
- Monitoring and Efficacy Assessment:
  - Monitor the body weight and general health of the mice daily or as required by the study protocol.
  - Measure tumor volumes twice or thrice weekly using calipers.

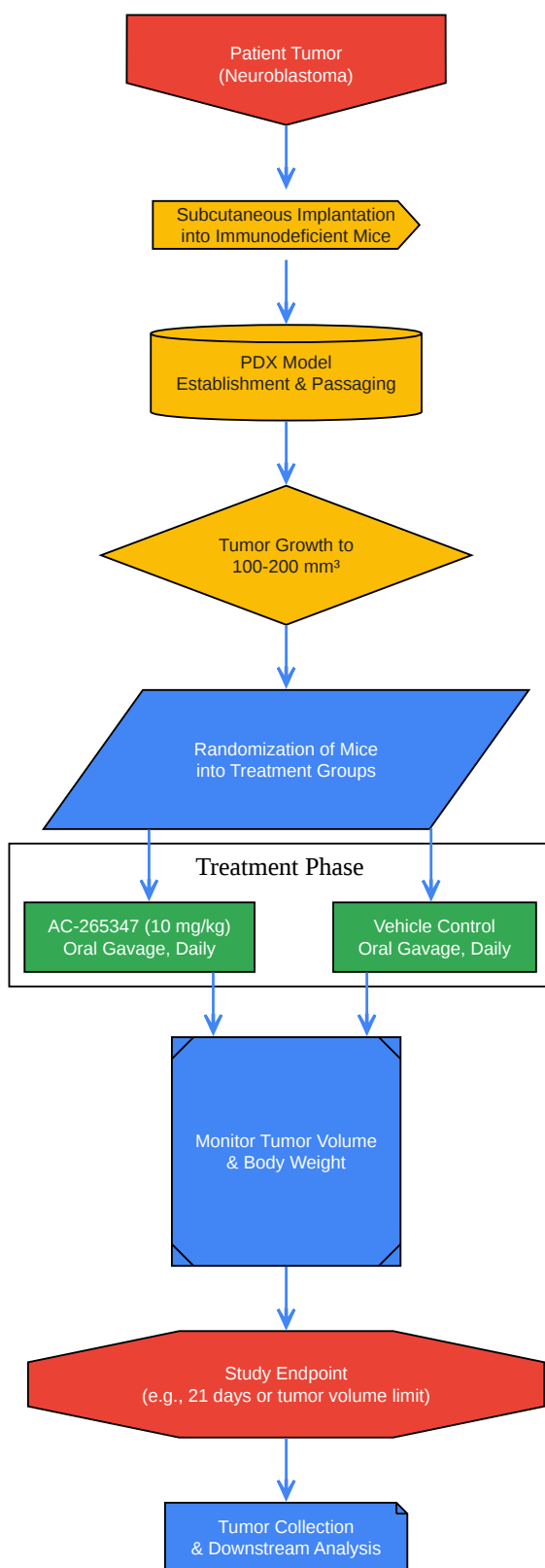
- The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor volume change from baseline.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, gene expression analysis).

## Mandatory Visualizations



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Caption: Biased signaling pathway of **AC-265347** through the CaSR.



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Caption: Experimental workflow for **AC-265347** administration in PDX models.



## References

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